Tauroursodeoxycholic-2,2,3,4,4-d5 Acid is a labeled derivative of tauroursodeoxycholic acid, which is a bile acid conjugated with taurine. This compound is notable for its potential therapeutic applications, particularly in the treatment of cholangiocarcinoma and other liver-related diseases. The compound's unique isotopic labeling allows for enhanced tracking and analysis in various biochemical studies.
Tauroursodeoxycholic-2,2,3,4,4-d5 Acid can be synthesized from tauroursodeoxycholic acid through specific chemical modifications. It is also available from specialized chemical suppliers who provide labeled compounds for research purposes.
This compound falls under the category of bile acids and derivatives. Bile acids are steroid acids found predominantly in the bile of mammals and play critical roles in digestion and absorption of fats. Tauroursodeoxycholic acid itself is known for its cytoprotective properties and ability to modulate cellular stress responses.
The synthesis of Tauroursodeoxycholic-2,2,3,4,4-d5 Acid typically involves the following steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to maximize yield and purity. Advanced analytical techniques like mass spectrometry are employed to confirm the structure and isotopic composition of the final product.
Tauroursodeoxycholic-2,2,3,4,4-d5 Acid retains the core structure of tauroursodeoxycholic acid but with deuterium atoms incorporated at specific carbon positions. This modification alters its physical properties while maintaining its biological activity.
The structural integrity is crucial for its function as a bile acid derivative in biological systems.
Tauroursodeoxycholic-2,2,3,4,4-d5 Acid can participate in various biochemical reactions typical of bile acids:
The presence of deuterium allows for tracking in metabolic studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
The mechanism by which Tauroursodeoxycholic-2,2,3,4,4-d5 Acid exerts its effects involves several pathways:
Studies indicate that tauroursodeoxycholic acid derivatives can enhance mitochondrial function and reduce endoplasmic reticulum stress in hepatocytes.
Relevant data from studies show that the compound maintains its structural integrity under physiological conditions but may undergo transformations when exposed to varying pH levels or enzymatic activity.
Tauroursodeoxycholic-2,2,3,4,4-d5 Acid has several applications in scientific research:
Tauroursodeoxycholic-2,2,3,4,4-d5 Acid (CAS 1207294-25-4) is a deuterated bile acid derivative with the molecular formula C₂₆H₄₀D₅NO₆S and a molecular weight of 504.73 g/mol. Its structure features five strategically placed deuterium atoms at the 2,2,3,4,4 positions of the cholane backbone. This isotopic labeling replaces protium (¹H) with deuterium (²H/D) at these carbon centers, significantly altering the compound's physicochemical properties while retaining its steric profile. The deuterium atoms induce measurable changes in vibrational modes (observable via IR spectroscopy) and cause distinctive mass spectral fragmentation patterns due to isotopic shifts [1] [3] [5].
The core structure comprises a cis-oriented 5β-cholan-24-oic acid scaffold with α-configured hydroxyl groups at C-3 and C-7, conjugated to taurine via an amide linkage. The deuterium enrichment specifically localizes to the A and B rings of the steroid nucleus, as confirmed by the SMILES notation:O[C@H]1C[C@]2([H])C([2H])([2H])[C@@](O)([2H])C([2H])([2H])C[C@]2(C)[C@]3([H])[C@]1([H])[C@@]4([H])[C@]([C@]([C@H](C)CCC(NCCS(=O)(O)=O)=O)([H])CC4)(C)CC3
[3]. This precise labeling minimizes isotopic dilution effects in tracer studies and enhances metabolic stability at the labeled sites.
Table 1: Isotopic Comparison of Labeled vs. Unlabeled Tauroursodeoxycholic Acid
Property | Tauroursodeoxycholic-2,2,3,4,4-d5 Acid | Unlabeled Tauroursodeoxycholic Acid |
---|---|---|
Molecular Formula | C₂₆H₄₀D₅NO₆S | C₂₆H₄₅NO₆S |
Molecular Weight (g/mol) | 504.73 | 499.70 |
CAS Number | 1207294-25-4 | 14605-22-2 |
Isotopic Purity | >95% deuterated | N/A |
The synthesis of Tauroursodeoxycholic-2,2,3,4,4-d5 Acid relies on chemoenzymatic deuteration of ursodeoxycholic acid precursors, followed by taurine conjugation. A validated route involves microbial transformation using engineered Escherichia coli strains expressing Rhodococcus spp. hydroxysteroid dehydrogenases. Deuterium incorporation is achieved via regioselective H/D exchange under optimized fermentation conditions:
Critical process parameters include pH control (7.0–7.5), temperature (30°C), and dissolved oxygen (>30% saturation) to maximize deuterium incorporation efficiency. Post-synthesis, the crude product undergoes semi-preparative reversed-phase chromatography (C18 stationary phase; methanol/ammonium acetate mobile phase) to isolate the d5 species. Lot-specific analyses confirm ≥95% isotopic purity and <5% protiated impurities, as documented in Certificates of Analysis [1] [3] [5].
Table 2: Key Parameters for Microbial Synthesis Optimization
Parameter | Optimal Condition | Impact on Yield/Purity |
---|---|---|
Deuterium Oxide Purity | ≥99.8% | Minimizes protium contamination |
Fermentation Duration | 72–96 hours | Maximizes deuterium incorporation |
Carbon Source | Glucose-d12 | Prevents metabolic dilution |
Post-processing | RP-HPLC | Removes non-deuterated isomers |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0